Product packaging for Capeserod hydrochloride(Cat. No.:CAS No. 191023-43-5)

Capeserod hydrochloride

Cat. No.: B1668276
CAS No.: 191023-43-5
M. Wt: 493.4 g/mol
InChI Key: LNNFXZHLRNQJIT-UHFFFAOYSA-N
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Description

Historical Overview of Capeserod (B1243232) Hydrochloride Development in Pharmaceutical Research

The development of Capeserod hydrochloride, also known by its development code SL65.0155, was originally undertaken by Sanofi (formerly Sanofi-Aventis and Synthelabo S.A.). nus.edu.sgspringer.comncats.io The compound is a selective 5-HT4 receptor partial agonist, meaning it stimulates the receptor but to a lesser degree than the endogenous ligand, serotonin (B10506). wikipedia.orgncats.io This mechanism of action was the basis for its initial exploration in medicine. ncats.io In cellular studies, Capeserod was found to stimulate the production of cAMP. ncats.ioncats.io

Preclinical research suggested promising effects on cognition and mood. wikipedia.orgnus.edu.sg Studies in animal models indicated that Capeserod could potently enhance learning and memory. ncats.io For instance, it was shown to improve retention in object recognition tasks and reverse cognitive deficits in aged rats. ncats.io Furthermore, research pointed towards potential antidepressant-like properties, with findings showing an enhancement of proteins like brain-derived neurotrophic factor (BDNF) in the hippocampus of rats. nus.edu.sgmedchemexpress.com

These promising preclinical results led Sanofi to advance this compound into human clinical trials. firstwordpharma.com Between approximately 2004 and 2006, the compound was the subject of Phase II clinical trials for memory deficits and dementia. wikipedia.org In total, Sanofi conducted seven Phase I and two Phase II trials for neurological disorders, including Alzheimer's disease and also for urgency urinary incontinence. firstwordpharma.comspringer.compsu.edubiospace.com Despite these efforts, which involved over 600 patients, development for these initial indications was ultimately discontinued. wikipedia.orgspringer.com

Table 1: Historical Development of this compound

Feature Description
Original Developer Sanofi (and its predecessor companies) springer.comncats.io
Development Code SL65.0155 wikipedia.org
Mechanism of Action Selective 5-HT4 receptor partial agonist wikipedia.orgfirstwordpharma.com
Initial Therapeutic Targets Memory deficits, Dementia, Alzheimer's disease, Urinary incontinence wikipedia.orgfiercebiotech.compsu.edu

| Key Research Findings | Potent enhancement of cognition and memory in preclinical models; demonstrated antidepressant-like effects in rats. wikipedia.orgncats.iomedchemexpress.com Advanced to Phase II clinical trials. wikipedia.org |

Evolution of Research Trajectories and Therapeutic Repositioning for this compound

After its initial development for neurological disorders was halted, this compound remained dormant for many years. fiercebiotech.com The research trajectory took a significant turn in September 2023, when First Wave BioPharma, Inc. (now known as Entero Therapeutics, Inc.) announced it had acquired an exclusive global license for the compound from Sanofi. fiercebiotech.comfirstwordpharma.comspringer.com The explicit goal of this agreement was to repurpose and develop Capeserod for gastrointestinal (GI) indications. firstwordpharma.combiospace.com

Under the new license, the development focus has shifted to conditions such as gastroparesis and pediatric ulcerative colitis. nus.edu.sgspringer.com Entero Therapeutics has moved the compound back into clinical development, with a Phase I trial for gastroparesis underway as of mid-2024. springer.com The company announced plans to meet with the U.S. Food and Drug Administration (FDA) to establish a clear developmental and regulatory pathway for Capeserod in GI diseases, with the intention of initiating further clinical trials. pharmaceutical-technology.comfirstwordpharma.com This revival of a long-dormant asset exemplifies a modern approach to drug development, where existing clinical safety data can be leveraged to explore new therapeutic possibilities identified through advanced analytics. fiercebiotech.com

Table 2: Therapeutic Repositioning of this compound

Feature Description
New Developer First Wave BioPharma, Inc. (now Entero Therapeutics, Inc.) fiercebiotech.comspringer.com
Rationale for Repositioning AI-based analyses identified potential applications in gastrointestinal diseases. fiercebiotech.combiospace.com
New Therapeutic Area Gastrointestinal (GI) Disorders firstwordpharma.com
Specific Indications Gastroparesis, Ulcerative Colitis nus.edu.sgspringer.com

| Current Development Phase | Phase I for Gastroparesis; Preclinical for Ulcerative Colitis springer.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H26Cl2N4O4 B1668276 Capeserod hydrochloride CAS No. 191023-43-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(5-amino-6-chloro-2,3-dihydro-1,4-benzodioxin-8-yl)-3-[1-(2-phenylethyl)piperidin-4-yl]-1,3,4-oxadiazol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN4O4.ClH/c24-18-14-17(20-21(19(18)25)31-13-12-30-20)22-26-28(23(29)32-22)16-7-10-27(11-8-16)9-6-15-4-2-1-3-5-15;/h1-5,14,16H,6-13,25H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNFXZHLRNQJIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)OC(=N2)C3=CC(=C(C4=C3OCCO4)N)Cl)CCC5=CC=CC=C5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26Cl2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10430955
Record name 5-(8-Amino-7-chloro-2,3-dihydro-1,4-benzodioxin-5-yl)-3-[1-(2-phenylethyl)piperidin-4-yl]-1,3,4-oxadiazol-2(3H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10430955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191023-43-5
Record name Capeserod hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191023435
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(8-Amino-7-chloro-2,3-dihydro-1,4-benzodioxin-5-yl)-3-[1-(2-phenylethyl)piperidin-4-yl]-1,3,4-oxadiazol-2(3H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10430955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CAPESEROD HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M8TM6AN9Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Pharmacology of Capeserod Hydrochloride

Serotonin (B10506) 5-HT4 Receptor Interactions

Agonist and Partial Agonist Profiles at 5-HT4 Receptor Splice Variants

Capeserod (B1243232) hydrochloride is a selective partial agonist of the serotonin 5-HT4 receptor. pharmaceutical-technology.com It demonstrates notable activity at different splice variants of this receptor. Specifically, in cellular models expressing the 5-HT4(b) and 5-HT4(e) splice variants, capeserod functions as a partial agonist. ncats.ioncats.io Its agonistic activity is characterized by its ability to stimulate the production of cyclic Adenosine (B11128) Monophosphate (cAMP), achieving a maximal effect that is 40% to 50% of that induced by serotonin. ncats.ioncats.io

The compound exhibits a high affinity for the 5-HT4 receptor, with a reported Ki value of 0.6 nM. medchemexpress.commedchemexpress.com The partial agonism of capeserod hydrochloride at the 5-HT4(e) receptor is also noted, with the same Ki value of 0.6 nM. medchemexpress.eumedchemexpress.eu Further studies have quantified its activity on cAMP production, revealing IC50 values of 244 nM and 29 nM in cells expressing the 5-HT4(b) and 5-HT4(e) splice variants, respectively. medchemexpress.commedchemexpress.eumedchemexpress.eumedchemexpress.cn

Table 1: In Vitro Activity of this compound at 5-HT4 Receptor Splice Variants

Splice Variant Activity Profile Parameter Value Reference
5-HT4 Agonist Ki 0.6 nM medchemexpress.commedchemexpress.com
5-HT4(e) Partial Agonist Ki 0.6 nM medchemexpress.eumedchemexpress.eu
5-HT4(b) Partial Agonist IC50 (cAMP production) 244 nM medchemexpress.commedchemexpress.eumedchemexpress.eumedchemexpress.cn
5-HT4(e) Partial Agonist IC50 (cAMP production) 29 nM medchemexpress.commedchemexpress.eumedchemexpress.eumedchemexpress.cn
5-HT4(b) & 5-HT4(e) Partial Agonist Maximal Effect (vs. Serotonin) 40-50% ncats.ioncats.io

Context-Dependent Receptor Activity in Specific Tissue Preparations (e.g., Rat Esophagus)

Interestingly, the pharmacological profile of capeserod displays context-dependency, as evidenced by its activity in specific tissue preparations. In the rat esophagus, where 5-HT4 receptors mediate relaxation, capeserod acts as a 5-HT4 antagonist. ncats.ioncats.ioresearchgate.net This antagonistic effect is characterized by a pKb of 8.81. ncats.ioncats.io This finding contrasts with its partial agonist activity observed in cellular assays with specific receptor splice variants, highlighting the influence of the tissue environment on the drug's functional outcome.

Intracellular Signaling Pathways and Molecular Mechanisms

Modulation of Cyclic Adenosine Monophosphate (cAMP) Production

As a consequence of its interaction with 5-HT4 receptors, capeserod modulates intracellular signaling pathways, most notably the production of cyclic Adenosine Monophosphate (cAMP). ncats.ioncats.ioncats.iomedchemexpress.commedchemexpress.eumedchemexpress.eumedchemexpress.cn Activation of 5-HT4 receptors by agonists typically leads to an increase in cAMP levels. google.com Capeserod, acting as a partial agonist, stimulates cAMP production in cells expressing 5-HT4(b) and 5-HT4(e) splice variants. ncats.ioncats.ioncats.iomedchemexpress.commedchemexpress.eumedchemexpress.eumedchemexpress.cn The efficiency of this stimulation differs between the splice variants, as indicated by the lower IC50 value for the 5-HT4(e) variant compared to the 5-HT4(b) variant. medchemexpress.commedchemexpress.eumedchemexpress.eumedchemexpress.cn

Influence on Hippocampal Neurotrophic Factor Expression

Research has demonstrated that capeserod can enhance the expression of several key neurotrophic and signaling proteins within the hippocampus. medchemexpress.commedchemexpress.commedchemexpress.eunus.edu.sgmedchemexpress.com Western blot analysis of hippocampal homogenates from rats treated with capeserod revealed an increase in the levels of the following proteins:

Brain-Derived Neurotrophic Factor (BDNF): A crucial neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity. medchemexpress.commedchemexpress.commedchemexpress.eunus.edu.sgmedchemexpress.comnih.govnih.govnih.govnih.govmdpi.com

Phosphorylated cAMP Response Element-Binding Protein (p-CREB): The activated form of a transcription factor that plays a significant role in mediating the transcriptional effects of cAMP, including the expression of genes involved in neuronal plasticity and survival. medchemexpress.commedchemexpress.commedchemexpress.eunus.edu.sgmedchemexpress.comnih.govnih.govfrontiersin.orgebi.ac.uk

Vascular Endothelium Growth Factor (VEGF): A signaling protein that has been shown to have neuroprotective effects. medchemexpress.commedchemexpress.commedchemexpress.eunus.edu.sgmedchemexpress.comnih.gov

B-cell Lymphoma-2 (Bcl-2): An anti-apoptotic protein that is critical for cell survival. medchemexpress.commedchemexpress.commedchemexpress.eunus.edu.sgmedchemexpress.comnih.gov

This enhancement of neurotrophic factors suggests that capeserod's mechanism of action extends beyond simple receptor agonism to influence downstream pathways that support neuronal health and function. nus.edu.sg

Preclinical Efficacy and Mechanistic Investigations of Capeserod Hydrochloride

Neurocognitive and Behavioral Studies

Research on Cognitive Enhancement and Memory Facilitation

Capeserod (B1243232) has demonstrated potent cognitive-enhancing properties in several preclinical models. medchemexpress.cnncats.io As a partial agonist of the 5-HT4 receptor, it stimulates the production of cyclic AMP (cAMP), a crucial second messenger in cellular signaling. medchemexpress.cngoogle.com Its affinity for the 5-HT4 receptor is high, with a reported Ki (inhibition constant) of 0.6 nM. wikipedia.orgmedchemexpress.com

Studies in aged rats have shown that capeserod can reverse age-related cognitive deficits. ncats.io Specifically, research using a hippocampal-dependent olfactory associative discrimination task revealed that selective activation of 5-HT4 receptors by capeserod improved memory performance, with a significant benefit observed in reference memory. nus.edu.sg This suggests its potential in addressing early memory deficits that occur in normal aging. nus.edu.sg In the linear maze task, capeserod also reversed the cognitive deficits of aged rats. ncats.io

Table 1: Effect of Capeserod on Age-Associated Cognitive Deficits

Model Task Outcome Reference
Aged Rats Olfactory Associative Discrimination Improved reference memory nus.edu.sg
Aged Rats Linear Maze Task Reversed cognitive deficits ncats.io

Capeserod has been shown to counteract memory impairments induced by pharmacological agents. In mice with amnesia induced by scopolamine (B1681570), a muscarinic receptor antagonist, capeserod reversed the cognitive deficits in the water maze task. ncats.ionih.gov This effect highlights its potential to mitigate memory loss caused by cholinergic system dysfunction. nih.govmdpi.com The promnesic (memory-enhancing) effects of capeserod are mediated by its agonism at 5-HT4 receptors, as these effects were antagonized by a 5-HT4 antagonist. ncats.io

Table 2: Effect of Capeserod on Pharmacologically Induced Amnesia

Animal Model Amnesia-Inducing Agent Task Outcome Reference
Mice Scopolamine Water Maze Reversed cognitive deficits ncats.io

Research indicates that the memory-enhancing effect of 5-HT4 receptor activation is linked to structural changes in the brain. Specifically, the activation of these G-protein-coupled receptors has been shown to potentiate learning-induced spine growth in the hippocampus of mice. wikipedia.org Dendritic spines are crucial for synaptic transmission and their morphological changes are associated with synaptic plasticity processes like long-term potentiation (LTP), which underlies learning and memory. researchgate.net

The hippocampus is a key brain region for learning and memory, and its proper function relies on the regulation of neuronal excitability. nih.gov Studies have shown that agonists of the 5-HT4 receptor can modulate hippocampal excitability. ncats.io This modulation is a critical aspect of how these compounds may exert their cognitive-enhancing effects. The activation of 5-HT4 receptors can influence intracellular signaling cascades, such as the cAMP pathway, which in turn can alter the firing properties of hippocampal neurons. nih.gov

Studies on Antidepressant-Like Efficacy

In addition to its cognitive-enhancing effects, capeserod has demonstrated antidepressant-like properties in preclinical studies. medchemexpress.cnwikipedia.orgmedchemexpress.com In the forced swim test, a widely used model to assess antidepressant activity in rats, capeserod administration led to increased swimming and climbing behavior and reduced immobility time. nus.edu.sg These behavioral changes were not due to general increases in locomotor activity. nus.edu.sg

Mechanistically, the antidepressant-like effects of capeserod are associated with the enhancement of several key proteins in the hippocampus. Western blot analysis revealed that capeserod treatment increased the levels of phosphorylated cAMP response element-binding protein (p-CREB), brain-derived neurotrophic factor (BDNF), B-cell lymphoma-2 (Bcl-2), and vascular endothelial growth factor (VEGF). medchemexpress.comnus.edu.sg These findings support the hypothesis that stimulating 5-HT4 receptors could be a therapeutic strategy for depression. nus.edu.sg

Table 3: Hippocampal Protein Expression Changes with Capeserod Treatment

Protein Change Reference
p-CREB Enhanced medchemexpress.comnus.edu.sg
BDNF Enhanced medchemexpress.comnus.edu.sg
Bcl-2 Enhanced medchemexpress.comnus.edu.sg
VEGF Enhanced medchemexpress.comnus.edu.sg
Bax No change nus.edu.sg

Effects on Olfactory Associative Learning Processes

Capeserod hydrochloride, identified by the development code SL65.0155, has demonstrated significant efficacy in modulating cognitive functions, particularly in the domain of olfactory associative learning. wikipedia.orgknowpia.com Research in preclinical models, specifically using aged rats, has shown that the selective activation of serotonin (B10506) 4 (5-HT4) receptors by capeserod can improve memory performance. nus.edu.sg

In a hippocampal-dependent olfactory associative discrimination task, administration of capeserod resulted in a marked enhancement of reference memory, a subcategory of long-term memory that is often impaired in normal aging and neurodegenerative conditions. nus.edu.sg This suggests that the compound could potentially address specific memory deficits. nus.edu.sg Further studies have reinforced these findings, showing that activation of 5-HT4 receptors by agents like capeserod can lead to a complete recovery of olfactory associative learning capabilities in rats that have sustained damage to dentate granule cells. knowpia.com The process of associative learning, which involves linking a neutral stimulus with one that elicits a response, is crucial for memory formation, and capeserod's ability to positively influence this process underscores its pro-cognitive potential. nih.govnih.gov

The table below summarizes key findings related to capeserod's impact on learning and memory processes.

Model SystemTaskKey FindingReference
Aged RatsOlfactory Associative DiscriminationImproved performance, with a substantial benefit on reference memory. nus.edu.sg
Rats with Dentate Granule Cell DamageOlfactory Associative LearningComplete recovery of learning capabilities. knowpia.com
MiceWater Maze Task (Scopolamine-induced deficit)Reversed the cognitive deficit. ncats.io
Aged RatsLinear Maze TaskReversed cognitive deficits. ncats.io

Comprehensive Neurochemical Analyses in Preclinical Models

The pro-cognitive and potential antidepressant-like effects of capeserod are supported by detailed neurochemical analyses in preclinical models. wikipedia.orgnus.edu.sg As a partial agonist of the 5-HT4 receptor, capeserod stimulates the production of cyclic AMP (cAMP), a critical second messenger in cellular signaling. ncats.iomedchemexpress.eu Specifically, in cells expressing 5-HT4(b) and 5-HT4(e) splice variants, capeserod acts as a partial agonist, demonstrating its targeted mechanism of action. ncats.io

Investigations in rat models have revealed that capeserod administration leads to an enhanced expression of several key neurotrophic and neuroprotective proteins within the hippocampus. nus.edu.sgmedchemexpress.com Western Blot analyses have confirmed the upregulation of the following factors:

Brain-Derived Neurotrophic Factor (BDNF): A protein crucial for neuronal survival, differentiation, and synaptic plasticity. nus.edu.sgmedchemexpress.com

Phosphorylated cAMP Response Element-Binding Protein (p-CREB): An activated transcription factor that plays a vital role in long-term memory formation. nus.edu.sgmedchemexpress.com

B-cell lymphoma-2 (Bcl-2): An anti-apoptotic protein that promotes cell survival. nus.edu.sgmedchemexpress.com

Vascular Endothelium Growth Factor (VEGF): A signaling protein involved in angiogenesis and neurogenesis. nus.edu.sgmedchemexpress.com

Conversely, the expression of Bax, a pro-apoptotic protein, was also evaluated as part of these neurochemical studies. nus.edu.sg Behavioral studies, such as the forced swim test in rats, have shown that capeserod can produce antidepressant-like effects, which are not attributable to general changes in motor activity. nus.edu.sg These findings suggest a robust neurochemical basis for the observed behavioral outcomes. nus.edu.sgbiorxiv.org

The table below details the neurochemical targets influenced by capeserod in preclinical studies.

Neurochemical FactorEffectBiological SignificanceReference
cyclic AMP (cAMP)Increased productionKey second messenger in 5-HT4 receptor signaling pathway. ncats.iomedchemexpress.eu
p-CREBEnhanced expressionCrucial for long-term memory consolidation. nus.edu.sgmedchemexpress.com
BDNFEnhanced expressionSupports neuronal health and synaptic plasticity. nus.edu.sgmedchemexpress.com
Bcl-2Enhanced expressionPromotes neuronal survival by inhibiting apoptosis. nus.edu.sgmedchemexpress.com
VEGFEnhanced expressionInvolved in neurogenesis and blood vessel formation in the brain. nus.edu.sgmedchemexpress.com

Gastrointestinal System Pharmacological Studies

Modulation of Gastrointestinal Motility and Transit (e.g., Gastric Emptying, Esophageal Reflux, Intestinal Peristalsis)

This compound has been investigated for its potential therapeutic applications in gastrointestinal (GI) disorders associated with impaired motility. ontosight.ai The compound's mechanism as a selective 5-HT4 receptor partial agonist is central to its effects on the GI tract. ontosight.aipharmaceutical-technology.com Activation of 5-HT4 receptors in the gut is known to modulate several critical functions, including promoting intestinal peristalsis, accelerating gastric emptying, and decreasing esophageal reflux. pharmaceutical-technology.com

Investigation of Acetylcholine (B1216132) Release Enhancement in the Enteric Nervous System

A primary mechanism through which capeserod influences gastrointestinal motility is by enhancing the release of acetylcholine (ACh) in the enteric nervous system (ENS). ontosight.aiontosight.ai The ENS is the intrinsic nervous system of the GI tract and a major regulator of its functions. biorxiv.orgnih.gov Excitatory motor neurons within the ENS predominantly use acetylcholine as their neurotransmitter to stimulate muscle contraction and peristalsis. nih.gov

As a 5-HT4 receptor agonist, capeserod binds to these receptors located on enteric neurons. ontosight.ainih.gov This binding event facilitates the release of acetylcholine from nerve terminals. ontosight.aibiorxiv.orgnih.gov The subsequent increase in local acetylcholine concentrations enhances neuromuscular transmission, leading to more robust and coordinated contractions of the smooth muscle in the gut wall, thereby promoting motility. ontosight.aiontosight.aibiorxiv.org This downstream effect of increased acetylcholine release is a key element in the prokinetic action of 5-HT4 agonists. researchgate.net

Synergistic Pharmacological Interactions with Other Agents in Intestinal Preparations (e.g., Phosphodiesterase 4 Inhibitors)

Research has explored the potential for synergistic interactions between 5-HT4 receptor agonists like capeserod and other pharmacological agents. A notable example is the combination with phosphodiesterase 4 (PDE4) inhibitors. google.com PDE4 is an enzyme that degrades cAMP, the second messenger produced upon 5-HT4 receptor activation. nih.gov

Experiments conducted on human and pig intestinal preparations have demonstrated that combining a 5-HT4 agonist with a PDE4 inhibitor can lead to a synergistic or additive activation of neuromuscular neurons. google.com By inhibiting the breakdown of cAMP, a PDE4 inhibitor like roflumilast (B1684550) can amplify and prolong the intracellular signal generated by capeserod's activation of 5-HT4 receptors. google.comfrontiersin.org This enhanced signaling can theoretically lead to a greater therapeutic effect on gut motility. google.com A patent has been filed for a combination therapy involving capeserod and the PDE4 inhibitor roflumilast, highlighting the recognized potential of this synergistic interaction. google.com

Urological System Research

The therapeutic potential of this compound has also been explored in the field of urology, specifically for conditions related to bladder control. rjpbcs.com The compound was previously evaluated by Sanofi-Aventis as a potential treatment for urgency urinary incontinence. pharmaceutical-technology.comrjpbcs.com The rationale for this investigation stems from the presence and role of serotonin receptors in the lower urinary tract. rjpbcs.com

However, the development of capeserod for this indication was ultimately terminated. pharmaceutical-technology.com Evidence from laboratory studies on the broader class of drugs acting on the serotonin receptor system for urological conditions has been described as controversial. rjpbcs.com While another compound, acotiamide (B1238670) hydrochloride, has been studied for detrusor underactivity, showing some efficacy, the research path for capeserod in urology did not proceed to advanced stages. pharmaceutical-technology.comnih.gov

Advanced Methodologies and Research Paradigms in Capeserod Hydrochloride Studies

Computational Drug Discovery and Target Profiling

The repurposing of Capeserod (B1243232) from its initial investigation for neurological disorders to its current focus on gastrointestinal (GI) indications was significantly influenced by computational approaches. These in silico methods are instrumental in identifying new therapeutic uses for existing compounds by analyzing vast datasets of biological and chemical information.

Chemoinformatic strategies are pivotal in modern drug discovery for the systematic analysis of chemical and biological data to identify and validate drug targets. These approaches utilize a range of computational tools to analyze the structural and physicochemical properties of compounds, predict their interactions with biological targets, and assess their potential for therapeutic efficacy and off-target effects. In the case of Capeserod, artificial intelligence (AI)-empowered analyses of existing research and clinical trial data suggested a unique mechanism of action applicable to several GI indications. pharmaceutical-technology.com

Such chemoinformatic analyses typically involve:

Ligand-Based Approaches: Comparing the chemical structure of Capeserod to libraries of compounds with known biological activities to infer potential targets.

Structure-Based Approaches: If the three-dimensional structure of potential targets is known, molecular docking simulations can predict the binding affinity and mode of interaction of Capeserod with these proteins.

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features of Capeserod that are responsible for its biological activity, which can then be used to screen for other potential targets.

Systems Biology and Network Analysis: Integrating data from genomics, proteomics, and metabolomics to understand the broader biological pathways in which the 5-HT4 receptor is involved and to identify potential secondary targets of Capeserod that might contribute to its therapeutic effects or side-effect profile.

These computational strategies allow for a comprehensive profiling of a drug candidate's interactions with a wide range of biological targets, thereby determining its primary mechanism of action and identifying potential secondary targets that may offer additional therapeutic benefits or require further investigation.

To efficiently navigate the vast and complex ligand-target space, automated workflows are increasingly employed in drug discovery. These workflows integrate various computational tools and databases into a seamless pipeline, enabling high-throughput screening and analysis of potential drug-target interactions. For a compound like Capeserod, such automated systems can systematically evaluate its interaction profile against a large panel of receptors, enzymes, and ion channels.

A typical automated workflow for ligand-target space exploration might include the following steps:

Data Curation: Automated gathering and integration of data on Capeserod and potential targets from various public and proprietary databases.

Molecular Docking and Virtual Screening: High-throughput docking of Capeserod against a library of 3D protein structures to predict binding affinities and poses.

Machine Learning Models: Utilizing predictive models trained on large datasets of known drug-target interactions to classify the likely targets of Capeserod.

Network Analysis: Construction and analysis of drug-target interaction networks to identify clusters of related targets and pathways that may be modulated by Capeserod.

In Vitro Receptor Binding and Functional Assays

In vitro studies are fundamental for characterizing the pharmacological profile of a compound at the molecular and cellular level. For Capeserod, these assays are crucial for determining its affinity and functional activity at the 5-HT4 receptor and other potential targets.

CompoundReceptorpKi
TegaserodHuman 5-HT4(c)8.6
PrucaloprideHuman 5-HT4(c)7.6
TD-8954Human 5-HT4(c)9.4

Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.

Functional assays measure the biological response elicited by a compound upon binding to its target receptor. For G-protein coupled receptors like the 5-HT4 receptor, a common functional assay is the measurement of cyclic adenosine (B11128) monophosphate (cAMP) production. As a partial agonist, Capeserod has been shown to stimulate cAMP production in cells expressing 5-HT4(b) and 5-HT4(e) splice variants, with a maximal effect of 40-50% of that produced by the full agonist serotonin (B10506). The potency of a compound in a functional assay is typically expressed as the half-maximal effective concentration (EC50). The table below shows the functional potencies of several 5-HT4 receptor agonists in a cAMP accumulation assay.

CompoundReceptorpEC50
TegaserodHuman 5-HT4(c)8.7
PrucaloprideHuman 5-HT4(c)7.9
TD-8954Human 5-HT4(c)9.3

Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates a higher potency.

In Vivo Behavioral and Electrophysiological Assessment Techniques

In vivo studies are essential for evaluating the physiological and behavioral effects of a drug candidate in a whole-organism context. For Capeserod, these studies have been crucial in demonstrating its potential for both cognitive enhancement and gastrointestinal motility.

Capeserod, also known by its developmental code SL65.0155, has demonstrated potent cognitive-enhancing properties in various animal models of learning and memory. These assessments are critical for understanding the potential therapeutic applications of the compound in conditions associated with cognitive deficits.

Object Recognition Task: This task assesses a rodent's ability to recognize a novel object in a familiar environment. Capeserod was found to improve retention at 24 hours when administered to rats, an effect that was blocked by a 5-HT4 receptor antagonist, confirming the mechanism of action.

Water Maze Task: This task evaluates spatial learning and memory as rodents learn to find a hidden platform in a pool of water. Capeserod was shown to reverse the cognitive deficits induced by scopolamine (B1681570) in mice in this task.

Linear Maze Task: In aged rats with cognitive deficits, Capeserod was able to reverse these impairments in the linear maze task, which assesses working and reference memory.

While specific in vivo electrophysiological studies on Capeserod are not extensively published, the known role of 5-HT4 receptors in synaptic plasticity suggests that techniques like the measurement of long-term potentiation (LTP) would be highly relevant. LTP is a persistent strengthening of synapses based on recent patterns of activity and is a key cellular mechanism underlying learning and memory. In the context of a cognitive-enhancing drug like Capeserod, it would be hypothesized that it could facilitate the induction or maintenance of LTP in brain regions critical for memory, such as the hippocampus.

In vivo electrophysiology techniques involve the recording of electrical activity from the brains of living animals. This can be done through the implantation of microelectrodes to record the firing of individual neurons (single-unit recording) or the summed activity of populations of neurons (local field potentials). These techniques could be used to investigate how Capeserod modulates neuronal activity and synaptic plasticity in response to specific stimuli or during the performance of cognitive tasks.

Integrative Preclinical and Clinical Study Design Considerations

The development of Capeserod exemplifies an integrative approach to preclinical and clinical study design, particularly in the context of drug repurposing. The transition from its initial development for neurological disorders to its current focus on GI indications required careful consideration of existing data and a strategic plan for future trials.

A key consideration in this transition is the leveraging of the extensive safety data collected during the initial Phase 1 and two Phase 2 trials for neurological disorders, which involved over 600 patients. This existing safety profile can significantly de-risk and potentially accelerate the clinical development for the new GI indications.

The design of future clinical trials for Capeserod in GI disorders, such as gastroparesis and pediatric ulcerative colitis, will likely involve:

Phase 2 Proof-of-Concept Studies: These trials will be designed to demonstrate the efficacy of Capeserod in the target patient populations. Key endpoints will likely include measures of gastric emptying, symptom relief (e.g., nausea, vomiting, bloating), and quality of life.

Dose-Ranging Studies: To determine the optimal dose of Capeserod for treating GI disorders, which may differ from the doses explored for neurological indications.

Patient Selection and Stratification: Utilizing biomarkers or specific clinical characteristics to identify patient populations most likely to respond to Capeserod.

Regulatory Engagement: Close collaboration with regulatory agencies like the FDA to establish a clear development and regulatory pathway for the new indications.

This integrative approach, which combines insights from computational analyses, preclinical in vitro and in vivo studies, and existing clinical data, is crucial for the efficient and successful development of repurposed drugs like Capeserod.

Investigation of Combination Therapeutic Strategies

The potential for Capeserod to be used in combination with other therapeutic agents is an important area of investigation, both for its original indication in cognitive enhancement and its new focus on GI disorders.

In the context of cognitive enhancement, preclinical studies have already demonstrated a synergistic interaction between Capeserod (SL65.0155) and the cholinesterase inhibitor rivastigmine. The combined administration of inactive doses of both compounds resulted in a significant pro-cognitive effect, suggesting that targeting both the serotonergic and cholinergic systems may be a more effective strategy for treating dementia.

For its new indications in GI disorders, the investigation of combination therapies is also a promising avenue. For example, in the treatment of gastroparesis, Capeserod could potentially be combined with:

Other Prokinetic Agents: Combining Capeserod with a drug that has a different mechanism of action, such as a dopamine (B1211576) D2 receptor antagonist (e.g., domperidone) or a motilin receptor agonist (e.g., erythromycin), could lead to enhanced efficacy in improving gastric emptying.

Antiemetic Agents: For patients with significant nausea and vomiting, combining Capeserod with an antiemetic drug could provide more comprehensive symptom relief.

Anti-inflammatory Agents: Given the emerging understanding of the role of inflammation in some GI motility disorders, combining Capeserod with an anti-inflammatory agent could be a novel therapeutic strategy.

The design of clinical trials to investigate these combination strategies would require careful consideration of potential drug-drug interactions and the selection of appropriate patient populations and clinical endpoints.

Future Research Directions and Therapeutic Potential of Capeserod Hydrochloride

Comprehensive Elucidation of Pharmacological Mechanisms in Diverse Pathophysiological Contexts

Capeserod (B1243232) is a selective partial agonist of the 5-HT4 receptor. fiercebiotech.compatsnap.com These receptors are G protein-coupled receptors that, when activated, stimulate a cascade of intracellular events. patsnap.com As a partial agonist, Capeserod binds to and activates the 5-HT4 receptor but does not produce the maximum possible response, even at full receptor occupancy. patsnap.com This characteristic allows for a balanced modulation of the serotonergic system; it can act as a functional agonist when serotonin (B10506) levels are low and as a functional antagonist when they are excessively high, thereby stabilizing neurotransmission. patsnap.com

The 5-HT4 receptors are prominently located in the gastrointestinal tract and the central nervous system. nih.gov Their activation is known to play a significant role in regulating GI motility. patsnap.com Theoretically, by activating these receptors, Capeserod can enhance the frequency and strength of gastrointestinal tract contractions. patsnap.com This pro-motility function forms the basis of its potential application in treating conditions characterized by delayed gastric emptying. patsnap.com Animal studies have also suggested that 5-HT4 receptor agonists can produce rapid antidepressant and anxiolytic-like effects, indicating a broader therapeutic potential beyond the gut. cambridge.org

Strategic Development for Unmet Clinical Needs in Gastrointestinal Diseases

There is a significant unmet clinical need for effective treatments for several gastrointestinal disorders. fiercebiotech.com Conditions like gastroparesis, characterized by delayed gastric emptying, cause symptoms such as nausea, vomiting, and premature fullness. patsnap.comenterothera.com Capeserod is now being specifically developed to address this need. patsnap.comenterothera.com

The decision to repurpose Capeserod for GI diseases was supported by artificial intelligence (AI)-empowered analyses which suggested its mechanism of action is well-suited for several GI disorders. fiercebiotech.compatsnap.com In September 2023, First Wave BioPharma (now Entero Therapeutics, Inc.) in-licensed Capeserod from Sanofi to develop it for these indications. enterothera.com The primary target for its redevelopment is gastroparesis, with plans for a Phase 2 clinical trial. enterothera.com

Table 1: Capeserod Hydrochloride Development Timeline

Date Event Details
~20 years ago Initial Development Halted Sanofi stopped Phase 2 trials for Alzheimer's disease and urinary incontinence. fiercebiotech.compatsnap.com
Sept. 2023 Licensing Agreement First Wave BioPharma (now Entero Therapeutics) acquired an exclusive, global license from Sanofi to repurpose and develop Capeserod for GI indications. enterothera.com
2024 (Anticipated) Phase 2 Clinical Trial Initiation Entero Therapeutics plans to advance Capeserod into a Phase 2 trial for gastroparesis. enterothera.com

Exploration of Novel Therapeutic Targets and Indications

Capeserod was originally developed by Sanofi for neurological disorders, with Phase 2 clinical trials investigating its use in Alzheimer's disease and urinary incontinence before development was halted nearly two decades ago. fiercebiotech.compatsnap.com The current focus on gastrointestinal diseases represents a significant shift in its therapeutic application.

The primary new indication being pursued is gastroparesis. enterothera.com However, its unique mechanism as a 5-HT4 receptor partial agonist suggests potential applicability for other GI conditions. enterothera.com Entero Therapeutics has indicated that pediatric ulcerative colitis and constipation are other potential GI indications for Capeserod. enterothera.com Beyond the GI tract, animal studies have shown that 5-HT4 receptor agonists may have antidepressant and pro-cognitive effects, suggesting that with further research, novel central nervous system applications could be reconsidered in the future. nih.govcambridge.org

Table 2: Potential Therapeutic Indications for Capeserod

Therapeutic Area Indication Development Stage
Gastrointestinal Gastroparesis Phase 2 Anticipated enterothera.com
Pediatric Ulcerative Colitis Preclinical/Exploratory enterothera.com
Constipation Preclinical/Exploratory enterothera.com
Neurological (Historical) Alzheimer's Disease Phase 2 (Halted) fiercebiotech.compatsnap.com
Urinary Incontinence Phase 2 (Halted) fiercebiotech.compatsnap.com

Advanced Research into Drug-Drug Interaction Profiles

A thorough understanding of a drug's interaction profile is critical for its safe clinical use. As Capeserod advances through new clinical trials for GI indications, detailed drug-drug interaction studies will be a crucial component of its development. There is currently a lack of publicly available, specific drug-drug interaction data for this compound.

However, insights may be drawn from other drugs in the same class. For example, in vitro studies on tegaserod, another selective 5-HT4 receptor partial agonist, were conducted to assess its metabolic pathways and potential for interactions. nih.gov These studies found that tegaserod was a moderate inhibitor of the enzymes CYP1A2 and CYP2D6, but the inhibitory constants were approximately 140-fold greater than the maximal plasma concentrations observed at clinical doses. nih.gov Based on these in-vitro findings, it was concluded that clinically relevant metabolic drug interactions with tegaserod were unlikely. nih.gov While this provides a useful reference, dedicated studies are essential to confirm the specific interaction profile of Capeserod and ensure its safety when co-administered with other medications.

Methodological Advancements in Repurposing and Drug Discovery for 5-HT4 Receptor Modulators

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing Capeserod hydrochloride in laboratory settings?

  • Methodology : Synthesis typically involves coupling reactions (e.g., amide bond formation) under inert conditions, followed by purification via column chromatography or recrystallization. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>98%), and mass spectrometry (MS) for molecular weight verification. Residual solvents should be quantified using gas chromatography (GC) .
  • Safety : Follow OSHA-compliant protocols for handling hydrochloride salts, including fume hood use, nitrile gloves, and eye protection. Waste must be disposed of via approved hazardous waste facilities .

Q. Which analytical techniques are most reliable for quantifying this compound in experimental formulations?

  • Methodology : Reverse-phase HPLC with UV detection (e.g., C18 column, mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid, flow rate 1.0 mL/min, λ = 254 nm). Validate methods per ICH guidelines for linearity (R² > 0.995), precision (RSD < 2%), and recovery (95–105%) .
  • Sample Prep : Dissolve in methanol, sonicate for 15 minutes, and filter (0.22 µm membrane) to remove particulates .

Q. What safety precautions are critical when handling this compound in preclinical studies?

  • Protocols : Use PPE (gloves, lab coat, goggles), avoid inhalation/ingestion, and store in a locked, dry environment. For spills, neutralize with inert absorbents and dispose as hazardous waste. Emergency procedures include eye rinsing (15-minute flush) and medical consultation for exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across different in vivo models?

  • Methodology : Conduct meta-analyses of existing data to identify confounding variables (e.g., dosing regimens, animal strains). Validate findings using cross-species studies and physiologically based pharmacokinetic (PBPK) modeling. Replicate experiments under standardized conditions (e.g., fasting state, matched age/weight cohorts) .

Q. What experimental designs are optimal for studying this compound’s mechanism of action in receptor-binding assays?

  • Approach : Use radioligand displacement assays (e.g., ³H-labeled ligands) to measure binding affinity (Kd) and selectivity. Include positive/negative controls (e.g., known agonists/antagonists) and assess dose-response curves (IC50 calculations). Validate via CRISPR-edited cell lines to isolate target receptors .

Q. How should stability studies be designed to evaluate this compound under varying storage conditions?

  • Protocol : Accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis for degradation products (e.g., oxidation byproducts). Monitor pH, particle size, and dissolution profiles. Use Arrhenius equation modeling to predict shelf life .

Q. What strategies mitigate formulation challenges for this compound, such as poor aqueous solubility?

  • Solutions : Employ co-solvents (e.g., PEG 400), micellar encapsulation, or solid dispersion techniques. Characterize solubility enhancements via phase-solubility diagrams and in vitro permeability assays (e.g., Caco-2 cell monolayers) .

Q. How can researchers ethically design clinical trials for this compound while addressing interspecies variability in toxicity data?

  • Guidelines : Adhere to ICH S9 for preclinical-to-clinical translation. Conduct thorough QT (TQT) studies to assess cardiac risk and use allometric scaling to extrapolate safe starting doses. Submit protocols to institutional review boards (IRBs) for ethical approval .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.